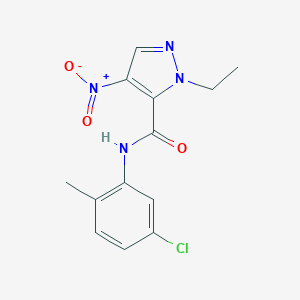
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with a pyrazole ring, a nitro group, and a carboxamide group, making it a subject of interest in various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 5-chloro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group. Finally, the carboxamide group is introduced through a reaction with ethyl chloroformate and ammonia .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under basic conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, basic conditions.
Hydrolysis: Acidic or basic conditions.
Major Products:
Reduction: Amino derivative.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acid derivative.
Scientific Research Applications
N~5~-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes by binding to their active sites, thereby interfering with their normal function .
Comparison with Similar Compounds
- N-(5-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide
- N-(5-chloro-2-methylphenyl)-3-oxobutanamide
Comparison: Compared to similar compounds, N5-(5-CHLORO-2-METHYLPHENYL)-1-ETHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for unique reduction and substitution reactions that are not as readily achievable with its analogs .
Properties
Molecular Formula |
C13H13ClN4O3 |
|---|---|
Molecular Weight |
308.72g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-ethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13ClN4O3/c1-3-17-12(11(7-15-17)18(20)21)13(19)16-10-6-9(14)5-4-8(10)2/h4-7H,3H2,1-2H3,(H,16,19) |
InChI Key |
DGHCBDHSDJADCB-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C |
Canonical SMILES |
CCN1C(=C(C=N1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


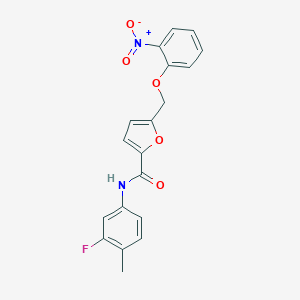
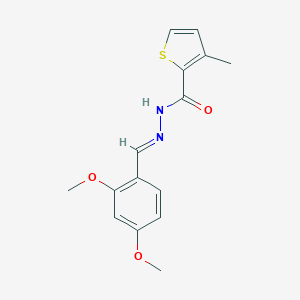
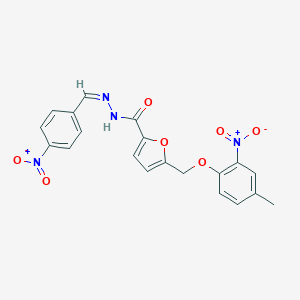
![Methyl 5-isopropyl-2-[(4-methoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B450457.png)
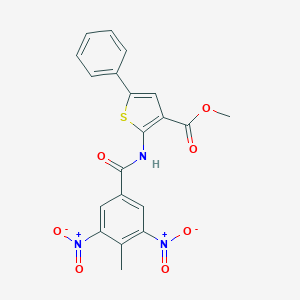
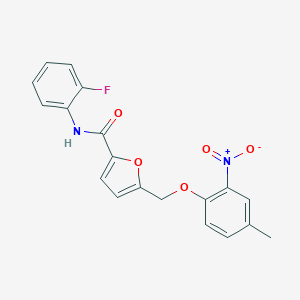
![N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}-2-methylpropanamide](/img/structure/B450463.png)
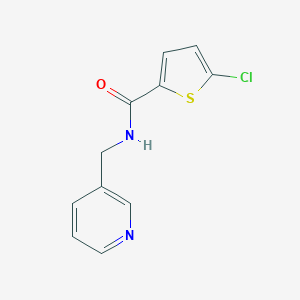
![2-chloro-N'-{3-[(4-cyanophenoxy)methyl]-4-methoxybenzylidene}benzohydrazide](/img/structure/B450465.png)
![2-{4-[2-(aminocarbonyl)carbohydrazonoyl]-2-bromo-6-ethoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B450466.png)
![N-(2-methoxy-5-methylphenyl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B450468.png)
![Methyl 4-methyl-2-[(phenylacetyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450470.png)
![3,5-dimethyl-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzamide](/img/structure/B450475.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate](/img/structure/B450476.png)
